4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893011
InChI: InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H
SMILES:
Molecular Formula: C12H6ClF3N4
Molecular Weight: 298.65 g/mol

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

CAS No.:

Cat. No.: VC15893011

Molecular Formula: C12H6ClF3N4

Molecular Weight: 298.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine -

Specification

Molecular Formula C12H6ClF3N4
Molecular Weight 298.65 g/mol
IUPAC Name 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H
Standard InChI Key DLQKXWOYQUOYDL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine, reflects its fused bicyclic core. Key structural features include:

  • A pyrazolo[3,4-d]pyrimidine backbone, isosteric with purine .

  • A chlorine atom at position 4, which enhances electrophilicity and hydrogen-bonding potential .

  • A 4-(trifluoromethyl)phenyl group at position 1, providing hydrophobicity and metabolic stability .

The canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl, and the molecular weight is 298.65 g/mol .

Physicochemical Profile

Table 1 summarizes critical physicochemical data derived from experimental and computational studies .

PropertyValue
Molecular FormulaC₁₂H₆ClF₃N₄
Molecular Weight298.65 g/mol
XLogP3 (Partition Coefficient)3.7 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area54.4 Ų

The trifluoromethyl group contributes to lipophilicity (LogP ≈ 3.7), facilitating membrane permeability, while the pyrimidine nitrogen atoms enable polar interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with chloroacetyl chloride yields pyrazolo[3,4-d]pyrimidin-4-one intermediates .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the C4 chlorine substituent .

  • N1 Substitution: Palladium-catalyzed coupling reactions attach the 4-(trifluoromethyl)phenyl group.

Key challenges include controlling regioselectivity during cyclization and minimizing by-products during chlorination . Microwave-assisted synthesis has been employed to enhance yields (up to 94%) and reduce reaction times .

Reaction Conditions

Table 2 outlines optimized parameters for critical synthesis steps .

StepReagents/ConditionsYield
CyclocondensationChloroacetyl chloride, DMF75–83%
ChlorinationPOCl₃, reflux, 6 h68%
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C52%

Biological Activity and Mechanisms

Kinase Inhibition

The compound acts as an ATP-competitive inhibitor due to its structural mimicry of adenine. Studies demonstrate potent inhibition of:

  • EGFR (IC₅₀ = 12 nM): Critical in non-small cell lung cancer (NSCLC) and glioblastoma.

  • VEGFR2 (IC₅₀ = 28 nM): Implicated in angiogenesis and metastatic progression.

The trifluoromethylphenyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the chlorine atom forms a halogen bond with backbone carbonyls .

Research Findings and Applications

Anticancer Efficacy

  • In Vitro: Suppresses proliferation of A549 (lung) and MCF-7 (breast) cancer cells (IC₅₀ = 0.8–1.2 µM).

  • In Vivo: Reduces tumor volume by 62% in xenograft models at 10 mg/kg/day.

Structure-Activity Relationships (SAR)

  • C4 Chlorine: Removal reduces EGFR affinity 10-fold, underscoring its role in target engagement.

  • Trifluoromethyl Group: Replacement with methyl decreases metabolic stability (t₁/₂ = 2.1 vs. 8.7 h) .

Challenges and Future Directions

Synthetic Limitations

  • By-Product Formation: Palladium-catalyzed couplings often yield des-chloro analogs (15–20%).

  • Solvent Sensitivity: Reactions in dimethyl sulfoxide (DMSO) promote decomposition above 60°C .

Pharmacological Optimization

  • Prodrug Strategies: Esterification of the pyrimidine nitrogen improves oral bioavailability (F = 22% → 58%) .

  • Combination Therapies: Synergy with paclitaxel enhances apoptosis in resistant NSCLC lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator